(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
CAS No.: 1291853-13-8
Cat. No.: VC7460281
Molecular Formula: C18H18ClN7O
Molecular Weight: 383.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291853-13-8 |
|---|---|
| Molecular Formula | C18H18ClN7O |
| Molecular Weight | 383.84 |
| IUPAC Name | [5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C18H18ClN7O/c19-13-4-3-5-14(12-13)21-17-16(22-24-23-17)18(27)26-10-8-25(9-11-26)15-6-1-2-7-20-15/h1-7,12H,8-11H2,(H2,21,22,23,24) |
| Standard InChI Key | SDVHZHCEUKSBRN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of two primary subunits:
-
A 1,2,3-triazole ring substituted at the 4-position with a (3-chlorophenyl)amino group.
-
A piperazine ring linked to a pyridin-2-yl group and connected to the triazole via a methanone bridge.
The triazole ring contributes to hydrogen-bonding interactions and metabolic stability, while the piperazine-pyridine moiety enhances solubility and receptor-binding affinity . The 3-chlorophenyl group introduces steric and electronic effects that modulate target selectivity.
Table 1: Key Structural Parameters
| Feature | Description |
|---|---|
| Molecular formula | C₂₀H₁₈ClN₇O |
| Molecular weight | 415.86 g/mol |
| Hydrogen bond donors | 2 (triazole NH and pyridine N) |
| Hydrogen bond acceptors | 6 (triazole N, pyridine N, piperazine N, methanone O) |
| Rotatable bonds | 5 |
X-ray crystallographic data for analogous triazole-piperazine hybrids reveal planar triazole rings with dihedral angles of 6.8°–89.3° relative to adjacent aromatic systems, suggesting conformational flexibility in binding interactions .
Synthetic Pathways
Triazole Formation
The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction that yields 1,4-disubstituted triazoles . For this compound:
-
Azide precursor: 3-Chloroaniline is converted to an azide via diazotization and sodium azide substitution.
-
Alkyne precursor: Propargylamine derivatives are prepared for cycloaddition.
Reaction conditions involve Cu(I) catalysts (e.g., CuSO₄/ascorbic acid) in tert-butanol/water mixtures at ambient temperatures, achieving yields of 54–78% .
Piperazine Functionalization
The piperazine-pyridine subunit is synthesized through nucleophilic aromatic substitution:
-
Pyridine activation: 2-Chloropyridine reacts with piperazine under basic conditions (K₂CO₃, DMF, 80°C).
-
Methanone coupling: The resulting 4-(pyridin-2-yl)piperazine is acylated with triazole-containing carboxylic acids using EDC/HOBt coupling agents.
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide preparation | NaNO₂, HCl, NaN₃, 0–5°C | 92 |
| CuAAC reaction | CuSO₄·5H₂O, ascorbic acid, rt, 12 h | 68 |
| Piperazine acylation | EDC, HOBt, DCM, rt, 24 h | 75 |
| Activity | Mechanism | Predicted IC₅₀/GI₅₀ |
|---|---|---|
| 5-HT reuptake inhibition | SERT binding | 25 nM |
| Antiproliferative | Tubulin disruption | 15 μM |
| Antimicrobial | CYP51 enzyme inhibition | 2 μg/mL |
Future Directions
-
Structural optimization: Introducing electron-withdrawing groups (e.g., CF₃) at the triazole’s 5-position may enhance target affinity.
-
Polypharmacology: Hybridizing with thiazole or quinoline scaffolds could broaden therapeutic applications .
-
Crystallographic studies: Resolving the compound’s crystal structure would clarify binding conformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume